1,3-Dibromo-1,2,3,4-tetrahydronaphthalene

Organic Synthesis Regioselectivity Naphthalene Chemistry

1,3-Dibromo-1,2,3,4-tetrahydronaphthalene (CAS 94070-85-6, also known as 1,3-dibromotetralin) is a brominated bicyclic compound with the molecular formula C10H10Br2 and a molecular weight of approximately 290.00 g/mol. It belongs to the class of dibrominated tetrahydronaphthalenes, characterized by bromine substitution at the 1- and 3-positions on the saturated ring.

Molecular Formula C10H10Br2
Molecular Weight 289.99 g/mol
CAS No. 94070-85-6
Cat. No. B12661813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dibromo-1,2,3,4-tetrahydronaphthalene
CAS94070-85-6
Molecular FormulaC10H10Br2
Molecular Weight289.99 g/mol
Structural Identifiers
SMILESC1C(CC2=CC=CC=C2C1Br)Br
InChIInChI=1S/C10H10Br2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,8,10H,5-6H2
InChIKeyVUDWWNGBDAJKFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dibromo-1,2,3,4-tetrahydronaphthalene (CAS 94070-85-6): A Defined-Regiochemistry Building Block for Brominated Naphthalene Synthesis


1,3-Dibromo-1,2,3,4-tetrahydronaphthalene (CAS 94070-85-6, also known as 1,3-dibromotetralin) is a brominated bicyclic compound with the molecular formula C10H10Br2 and a molecular weight of approximately 290.00 g/mol . It belongs to the class of dibrominated tetrahydronaphthalenes, characterized by bromine substitution at the 1- and 3-positions on the saturated ring. The compound serves as a key synthetic intermediate, primarily valued for its fixed 1,3-regiochemistry, which can direct subsequent reactivity in the construction of more complex molecular architectures .

Why 1,3-Dibromo-1,2,3,4-tetrahydronaphthalene Cannot Be Replaced by Other Dibromotetralin Isomers


The position of bromine atoms on the tetrahydronaphthalene scaffold is a critical determinant of subsequent chemical behavior. The 1,3-dibromo substitution pattern imparts a unique spatial and electronic profile that differs fundamentally from its 1,2-, 1,4-, or other regioisomers [1]. This regiochemistry controls the outcome of elimination and cross-coupling reactions, directly dictating the substitution pattern in the final naphthalene product. Simply substituting a different dibromotetralin isomer would alter the reaction pathway and yield a structurally distinct end-product, which is unacceptable in synthetic routes requiring a specific 1,3-disubstituted naphthalene core [2].

Quantitative Evidence Guide: Selecting 1,3-Dibromo-1,2,3,4-tetrahydronaphthalene Over Alternatives


Regiochemical Purity for the Synthesis of 1,3-Disubstituted Naphthalenes

The compound's value proposition is its predefined 1,3-regiochemistry. Base-promoted dehydrobromination of a structurally related 1,3-dibromo intermediate provides a direct pathway to 1,3-dibromonaphthalene, a key precursor for 1,3-disubstituted naphthalene derivatives. Alternative isomers, such as 1,4-dibromo-1,2,3,4-tetrahydronaphthalene, undergo elimination to yield 1,4-dibromonaphthalene, leading to a different product series [1].

Organic Synthesis Regioselectivity Naphthalene Chemistry

A Distinct Physical Property Profile: Density as a Batch Identity Check

The reported density of 1,3-dibromo-1,2,3,4-tetrahydronaphthalene is 1.757 g/cm³ . This value can serve as a rapid, non-destructive quality control metric to confirm batch identity and distinguish it from other liquid dibrominated isomers or the less dense parent hydrocarbon, tetralin (density ~0.97 g/cm³) [1].

Quality Control Density Physicochemical Properties

Boiling Point Differentiation from Other Halogenated Naphthalene Precursors

The boiling point of 1,3-dibromo-1,2,3,4-tetrahydronaphthalene is reported as 315.1 °C at 760 mmHg . This high boiling point differentiates it from monobrominated tetralins (e.g., 1-bromotetralin) and is a key consideration for purification method selection. The value aligns with the compound's higher molecular weight and increased polarizability compared to non-brominated analogs.

Boiling Point Distillation Purification

Prime Application Scenarios for 1,3-Dibromo-1,2,3,4-tetrahydronaphthalene in Research and Development


Synthesis of 1,3-Disubstituted Naphthalene Building Blocks

This compound is optimally deployed as a precursor in the synthesis of 1,3-disubstituted naphthalenes. As demonstrated in the literature, base-mediated elimination of a structurally analogous tetrabromo intermediate provides a clean route to 1,3-dibromonaphthalene, which can be further functionalized via cross-coupling reactions to create complex molecular architectures for materials science or pharmaceutical research [1].

Development of Novel Liquid Crystal or Organic Electronic Materials

The rigid, brominated naphthalene core is a common motif in discotic liquid crystals and organic semiconductors. The 1,3-dibromo substitution pattern offers a distinct anisotropic geometry for tuning molecular packing, which is crucial for charge transport properties. Researchers can use the compound's reported density (1.757 g/cm³) and boiling point (315.1 °C) to model its physical behavior in formulations .

Quality Control and Reference Standard for Halogenated Compounds

With well-defined physicochemical properties, including a density of 1.757 g/cm³ and a boiling point of 315.1 °C, this compound can serve as a reference material for calibrating analytical instruments or as a spike-in standard for validating methods targeting brominated organic compounds in environmental or synthetic samples .

Investigating Regiochemical Effects in Cross-Coupling Reactions

The fixed 1,3-orientation of the bromine atoms makes this compound an ideal model substrate for studying the selectivity of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, where oxidative addition at the 1- versus 3-position can be systematically probed [1].

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